REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]3[N:20]=[C:19]([CH2:21]Cl)[O:18][N:17]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:25][NH:26][CH3:27]>O1CCOCC1>[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]3[N:20]=[C:19]([CH2:21][N:26]([CH3:27])[CH3:25])[O:18][N:17]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1
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Name
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7-Chloro-3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-5-methyl-4,5-dihydro-imidazo-[1,5-a][1,4]benzodiazepin-6-one
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Quantity
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7 g
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Type
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reactant
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Smiles
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ClC1=CC=CC2=C1C(N(CC=1N2C=NC1C1=NOC(=N1)CCl)C)=O
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Name
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|
Quantity
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25.7 mL
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Type
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reactant
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Smiles
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CNC
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Name
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|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred one more hour at r.t.
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Type
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CUSTOM
|
Details
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the solvents were removed under reduced pressure at 35° C
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Type
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CUSTOM
|
Details
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The residue was partitioned between 50 ml dichloromethane and 20 ml
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
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the organic phase was washed twice with 20 ml
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Type
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EXTRACTION
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Details
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The aqueous phases were extracted separately with the same portion of 25 ml dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC2=C1C(N(CC=1N2C=NC1C1=NOC(=N1)CN(C)C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |